Lysine Succinate

Description

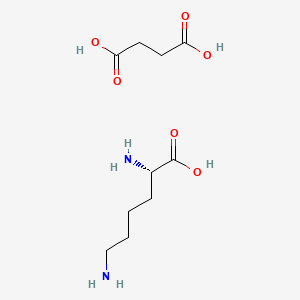

Structure

2D Structure

Properties

CAS No. |

25399-74-0 |

|---|---|

Molecular Formula |

C10H20N2O6 |

Molecular Weight |

264.28 g/mol |

IUPAC Name |

butanedioic acid;(2S)-2,6-diaminohexanoic acid |

InChI |

InChI=1S/C6H14N2O2.C4H6O4/c7-4-2-1-3-5(8)6(9)10;5-3(6)1-2-4(7)8/h5H,1-4,7-8H2,(H,9,10);1-2H2,(H,5,6)(H,7,8)/t5-;/m0./s1 |

InChI Key |

BOFNEFKSMURYOG-JEDNCBNOSA-N |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)O)N.C(CC(=O)O)C(=O)O |

Canonical SMILES |

C(CCN)CC(C(=O)O)N.C(CC(=O)O)C(=O)O |

Origin of Product |

United States |

Ii. Biochemical Mechanisms and Enzymology of Lysine Succinylation and Desuccinylation

Non-Enzymatic Mechanisms of Lysine (B10760008) Succinylation

Chemical Basis of Non-Enzymatic Succinylation Non-enzymatic succinylation involves the direct, covalent attachment of a succinyl group to the ε-amino group of lysine residues within proteins, occurring independently of enzyme catalysis.metwarebio.comThe primary succinyl donor for this reaction is succinyl-coenzyme A (succinyl-CoA), a key metabolic intermediate.metwarebio.commdpi.comresearchgate.netfrontiersin.orgThe succinyl group is a four-carbon moiety (-CO-CH2-CH2-CO2H) that carries a negative charge.metwarebio.comresearchgate.netThis modification drastically alters the chemical properties of the modified lysine, converting its positively charged ε-amino group into a negatively charged succinylated residue.researchgate.netbiorxiv.orgThis change in charge and the addition of a bulkier side chain can lead to significant conformational and functional changes in the target protein.metwarebio.comresearchgate.netbiorxiv.org

A notable characteristic of succinyl-CoA is its exceptionally high non-enzymatic reactivity towards lysine acylation. This heightened reactivity, approximately 150-fold greater than that of acetyl-CoA, is attributed to the formation of an intermediary cyclic anhydride (B1165640) with a five-membered backbone during the reaction. frontiersin.org This inherent chemical property of succinyl-CoA underscores its potential to drive widespread protein succinylation, particularly under specific cellular conditions. frontiersin.org

Influence of Cellular pH and Succinyl-CoA Concentration on Non-Enzymatic Reactivity The extent of non-enzymatic lysine succinylation is significantly influenced by the cellular microenvironment, particularly cellular pH and the concentration of succinyl-CoA. High physiological pH and elevated concentrations of acyl-CoA species, such as succinyl-CoA, are sufficient to induce widespread and enzyme-independent protein lysine acylation.researchgate.netmagtechjournal.complos.orgThis phenomenon is particularly relevant in the mitochondrial matrix, which is characterized by its uniquely alkaline environment and high concentrations of metabolic acyl-CoAs.researchgate.netplos.org

Elevated levels of succinyl-CoA directly contribute to hypersuccinylation of proteins. frontiersin.org The concentration of succinyl-CoA acts as a primary driving force for the non-enzymatic attachment of succinyl groups. explorationpub.com Unlike enzymatic reactions, non-enzymatic succinylation tends to be less specific, often occurring on various lysine residues across multiple proteins, which can lead to unpredictable succinylation patterns. metwarebio.com Furthermore, because these reactions are not subject to enzymatic regulation, their occurrence can be more random and less controllable within the cellular context. metwarebio.com

Table 1: Relative Reactivity of Acyl-CoAs in Non-Enzymatic Lysine Acylation

| Acyl-CoA | Relative Reactivity (vs. Acetyl-CoA) |

| Succinyl-CoA | ~150-fold higher frontiersin.org |

| Acetyl-CoA | 1 frontiersin.org |

Enzymatic Catalysis of Lysine Desuccinylation

Regulatory Roles and Substrate Specificities of Desuccinylases Lysine desuccinylases play crucial regulatory roles by reversing succinylation, thereby restoring protein function and influencing various metabolic pathways.biorxiv.orgSIRT5, for instance, regulates the global acetylation of mitochondrial proteins and significantly impacts metabolic processes such as fatty acid β-oxidation, ketone body production, and cellular respiration.researchgate.netmagtechjournal.comA deficiency in SIRT5 can lead to increased lysine succinylation and a reduction in urea (B33335) cycle activity.biorxiv.orgKey substrates of SIRT5 include metabolic enzymes like carbamoyl (B1232498) phosphate (B84403) synthase 1 (CPS1), citrate (B86180) synthase (CS), and several subunits of ATP synthase (e.g., ATP2a2, MP68, TAF3, and ATP5F1e).magtechjournal.comexplorationpub.comSuccinylation of these enzymes, when not reversed by SIRT5, can result in their deactivation and a consequent decrease in ATP production.explorationpub.com

SIRT7 functions as a nicotinamide (B372718) adenine (B156593) dinucleotide-dependent histone desuccinylase. magtechjournal.com It is specifically recruited to DNA double-strand breaks, where it catalyzes the desuccinylation of histones, such as H3 K122. This activity is critical for promoting chromatin condensation and facilitating DNA double-strand break repair. magtechjournal.com Additionally, Class I histone deacetylases (HDACs 1-3) have also been shown to possess broad site specificity in histone desuccinylation. magtechjournal.com Lysine succinylation itself can have diverse effects on enzyme activity, for example, negatively regulating ketogenesis or promoting the activity of enzymes like pyruvate (B1213749) dehydrogenase and long-chain acyl-CoA dehydrogenase. magtechjournal.com

Iii. Functional Roles of Lysine Succinylation in Cellular Metabolism and Biological Pathways

Structural and Functional Consequences of Lysine (B10760008) Succinylation on Proteins

Modulation of Protein-Protein Interactions

One notable example is the succinylation of lactate (B86563) dehydrogenase A (LDHA). Succinylation of LDHA at lysine 222 (K222), a residue exposed in the protein structure, has been shown to interfere with its interaction with the ubiquitin-binding protein p62 explorationpub.com. This interference inhibits the degradation of LDHA, leading to its stabilization and consequently enhancing glycolysis, a process often observed in tumor cell progression explorationpub.com.

Furthermore, succinylation can impact the interactions of transcription factors with specific DNA sequences or co-activators, thereby influencing gene expression metwarebio.comjcancer.org. This modification can also play a role in signaling for protein degradation through the ubiquitin-proteasome pathway, as succinylation may influence the ubiquitination process of certain proteins, such as cyclins, to regulate the cell cycle metwarebio.com. The ability of lysine succinylation to modify protein interaction networks underscores its importance in regulating diverse cellular physiological processes nih.gov.

Direct Regulation of Enzyme Catalytic Activity

The addition of a succinyl group to a lysine residue within an enzyme can directly influence its catalytic activity by inducing conformational changes in the active site or allosteric regions metwarebio.com. These modifications can alter key kinetic parameters such as Km (substrate affinity) or Vmax (maximum reaction rate), leading to either activation or inhibition of enzyme function metwarebio.comfrontiersin.orgnih.govfrontiersin.org. Succinylation is particularly prevalent on enzymes involved in central metabolic pathways, including the tricarboxylic acid (TCA) cycle, glycolysis, fatty acid metabolism, and amino acid metabolism creative-proteomics.comfrontiersin.orgfrontiersin.orgnih.govmdpi.comwjgnet.comfrontiersin.org.

Detailed research findings highlight the diverse effects of succinylation on various metabolic enzymes:

Pyruvate (B1213749) Dehydrogenase Complex (PDHC) : Succinylation of a component of PDHC can lead to its degradation, thereby reducing acetyl-CoA production frontiersin.org. Conversely, increased succinylation of PDH and long-chain acyl-CoA dehydrogenase has been observed to promote their activity in some contexts magtechjournal.com.

Succinate (B1194679) Dehydrogenase (SDH) : Succinylation inhibits the activity of SDH, a key enzyme in the TCA cycle, which in turn impairs mitochondrial respiration and can lead to increased production of reactive oxygen species (ROS) frontiersin.orgmagtechjournal.com. Desuccinylation by SIRT5 has been shown to inhibit SDH activity magtechjournal.com.

Fructose-1,6-bisphosphate aldolase (B8822740) (FBPA) : Succinylation activates FBPA, enhancing its role in glycolysis by promoting the synthesis of dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde-3-phosphate (G3P) into fructose-1,6-bisphosphate (FBP) frontiersin.org.

Pyruvate Kinase M2 (PKM2) : Succinylation of PKM2, a crucial glycolytic enzyme, is induced by starvation and facilitates its translocation into mitochondria. This modification is also significant for the survival of tumor cells frontiersin.orgresearchgate.net.

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) : Succinylation enhances the activity of GAPDH, leading to an increased flux through the glycolytic pathway frontiersin.org.

Mitochondrial trifunctional enzyme α-subunit : Reduced desuccinylation of this enzyme, as observed in SIRT5 knockout models, diminishes its activity, resulting in the accumulation of long-chain acyl-CoAs and decreased ATP production magtechjournal.com.

Isocitrate dehydrogenase : Succinylation has been shown to inhibit the activity of isocitrate dehydrogenase nih.gov.

3-hydroxy-3-methylglutaryl coenzyme A synthase 2 (HMGCS2) : Lysine succinylation negatively regulates ketogenesis by disrupting the substrate binding domain of HMGCS2. Conversely, SIRT5-mediated desuccinylation promotes ketone body formation magtechjournal.comwjgnet.com.

Arginine succinate synthetase 1 (ASS1) and Carbamoyl (B1232498) phosphate synthase 1 (CPS1) : SIRT5 regulates urea (B33335) production by promoting the desuccinylation of ASS1 and CPS1 wjgnet.com.

Phosphoglycerate mutase 1 (PGAM1) : Histone acetyltransferase 1 (HAT1) can succinylate PGAM1 at K99, which promotes its enzyme activity and thus glycolysis wjgnet.com.

Acyl-CoA oxidase 1 (ACOX1) : Succinylation of ACOX1 at several lysine residues promotes its enzymatic activity and facilitates dimer formation, while SIRT5-mediated desuccinylation inhibits the formation of the active homodimer explorationpub.com.

These examples demonstrate that lysine succinylation acts as a fine-tuning mechanism, dynamically regulating the activity of a wide array of enzymes to align cellular metabolism with changing energy demands and environmental conditions creative-proteomics.comfrontiersin.orgfrontiersin.orgfrontiersin.org.

Table 1: Examples of Enzyme Activity Regulation by Lysine Succinylation

| Enzyme | Metabolic Pathway Involved | Effect of Succinylation on Activity | Mechanism/Consequence | Reference |

| Pyruvate Dehydrogenase Complex (PDHC) | Glucose Metabolism | Degradation/Reduced activity | Leads to reduced acetyl-CoA production frontiersin.org. (Note: Some context suggests promotion of activity with increased succinylation magtechjournal.com) | frontiersin.orgmagtechjournal.com |

| Succinate Dehydrogenase (SDH) | TCA Cycle | Inhibition | Impairs mitochondrial respiration, increases ROS production frontiersin.orgmagtechjournal.com. | frontiersin.orgmagtechjournal.com |

| Fructose-1,6-bisphosphate aldolase (FBPA) | Glycolysis | Activation | Enhances synthesis of DHAP and G3P into FBP frontiersin.org. | frontiersin.org |

| Pyruvate Kinase M2 (PKM2) | Glycolysis | Modulation/Translocation | Induced by starvation, facilitates mitochondrial translocation; important for tumor cell survival frontiersin.orgresearchgate.net. | frontiersin.orgresearchgate.net |

| Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | Glycolysis | Enhancement | Increases flux through the glycolytic pathway frontiersin.org. | frontiersin.org |

| Mitochondrial trifunctional enzyme α-subunit | Fatty Acid Oxidation | Reduction | Leads to long-chain acyl-CoA accumulation and reduced ATP production upon reduced desuccinylation magtechjournal.com. | magtechjournal.com |

| Isocitrate dehydrogenase | TCA Cycle | Inhibition | Directly inhibits enzyme activity nih.gov. | nih.gov |

| 3-hydroxy-3-methylglutaryl coenzyme A synthase 2 (HMGCS2) | Ketone Body Synthesis | Negative Regulation | Disrupts substrate binding domain, decreasing ketogenesis; desuccinylation promotes ketogenesis magtechjournal.comwjgnet.com. | magtechjournal.comwjgnet.com |

| Arginine succinate synthetase 1 (ASS1) | Urea Cycle/Amino Acid Metabolism | Desuccinylation promotes activity | SIRT5-mediated desuccinylation promotes urea production wjgnet.com. | wjgnet.com |

| Carbamoyl phosphate synthase 1 (CPS1) | Urea Cycle/Amino Acid Metabolism | Desuccinylation promotes activity | SIRT5-mediated desuccinylation promotes urea production wjgnet.com. | wjgnet.com |

| Phosphoglycerate mutase 1 (PGAM1) | Glycolysis | Promotion | HAT1-mediated succinylation at K99 promotes its enzyme activity wjgnet.com. | wjgnet.com |

| Acyl-CoA oxidase 1 (ACOX1) | Fatty Acid Degradation (Peroxisomal) | Promotion | Promotes enzymatic activity and dimer formation; SIRT5-mediated desuccinylation inhibits this explorationpub.com. | explorationpub.com |

Iv. Advanced Methodologies for Lysine Succinylation Research

Computational and Bioinformatics Approaches for Lysine (B10760008) Succinylation Analysis

Identification of Conserved Sequence Motifs and Substrate Signatures

The identification of conserved sequence motifs and substrate signatures is a crucial aspect of understanding the specificity and regulatory mechanisms of lysine succinylation, a widespread post-translational modification (PTM) found across both eukaryotic and prokaryotic organisms. High-throughput mass spectrometry (MS)-based proteomic analysis, often combined with immunoaffinity enrichment strategies, serves as a primary method for the global identification of lysine succinylation sites on proteins nih.govnih.govplos.orgnih.govexplorationpub.comdovepress.com. This experimental data provides the foundation for subsequent bioinformatic analyses.

Bioinformatic tools, such as Motif-X, are extensively employed to extract overrepresented patterns and define conserved sequence motifs surrounding the succinylated lysine residues plos.orgnih.govhaematologica.orgresearchgate.netresearchgate.net. These motifs represent specific amino acid sequences located upstream and downstream from the succinylated lysine, providing insights into the enzymatic or non-enzymatic preferences for succinylation. For instance, studies in plants have identified conserved motifs like Ksu(X9)K, Ksu(X7)K, and Ksu(X4)K, where "Ksu" denotes the succinylated lysine and "X" represents any amino acid residue researchgate.net. Other identified motifs include KsuR, K Ksu, Ksu***E, SKsu, and L Ksu, with varying abundances researchgate.net. The presence of such conserved motifs across diverse species indicates their evolutionary conservation and functional significance in various biological processes plos.orgexplorationpub.comdovepress.comresearchgate.net.

Beyond simple motif extraction, advanced computational approaches investigate substrate site specificity using sequence-based attributes. These include position-specific amino acid composition, the composition of k-spaced amino acid pairs (CKSAAP), and position-specific scoring matrix (PSSM) analysis nih.govresearchgate.net. Furthermore, maximal dependence decomposition (MDD) is utilized to detect substrate signatures by categorizing succinylated sequences into groups that share conserved substrate motifs nih.govresearchgate.net. These methodologies help to elucidate the underlying rules governing succinylation site selection.

While enzymatic succinylation involves specific succinyltransferases, non-enzymatic succinylation can also occur, primarily driven by the concentration of succinyl-coenzyme A (succinyl-CoA) explorationpub.comfrontiersin.org. The binding affinity between an enzyme and its substrate is also a critical factor in determining substrate specificity in a physiological context, especially when multiple substrates compete for the same PTM enzyme acs.org.

Table 1: Examples of Identified Lysine Succinylation Motifs

| Motif | Description (Ksu = Succinylated Lysine, X = Any Amino Acid) | Organism/Context | Source |

| Ksu(X9)K | Lysine succinylated, followed by 9 random residues, then Lysine | Plants | researchgate.net |

| Ksu(X7)K | Lysine succinylated, followed by 7 random residues, then Lysine | Plants, Marine Bacterium | researchgate.net |

| Ksu(X4)K | Lysine succinylated, followed by 4 random residues, then Lysine | Plants | researchgate.net |

| Ksu******R | Lysine succinylated, followed by 6 random residues, then Arginine | Common Wheat | researchgate.net |

| K******Ksu | Lysine, followed by 6 random residues, then succinylated Lysine | Common Wheat | researchgate.net |

| S**Ksu | Serine, followed by 2 random residues, then succinylated Lysine | Common Wheat | researchgate.net |

Molecular Dynamics Simulations for Conformational Changes

MD simulations enable researchers to observe and analyze these structural alterations at an atomic level, providing insights into how succinylation affects protein flexibility, stability, and interactions with other molecules. For instance, MD simulations have demonstrated that succinylation can negatively regulate the enzymatic activity of acetyl-CoA synthetase (Acs) in Mycobacterium tuberculosis by affecting its conformational stability, which is critical for its function nih.govnih.govresearchgate.net. This computational approach can reveal the dynamic behavior of proteins and how succinylation might induce shifts between different conformational states, such as closed, intermediate, or open forms, thereby influencing catalytic activity mdpi.com.

Further applications of MD simulations in the context of lysine succinylation include understanding binding mechanisms, protein-ligand interactions, and the precise role of specific amino acid residues in these processes tandfonline.com. Techniques such as root-mean-square fluctuation (RMSF) analysis and principal component analysis (PCA) are commonly employed within MD simulations to quantify changes in protein flexibility and identify major modes of conformational movement oup.comresearchgate.netacs.org. For example, MD simulations have shown that lysine 2-hydroxyisobutyrylation (another lysine acylation) can increase the flexibility of certain protein regions and weaken substrate binding researchgate.net. Similarly, studies on the Photosystem II Manganese-Stabilizing Protein (PsbO) in cyanobacteria have utilized MD simulations to corroborate functional studies, demonstrating how succinylation can lead to structural changes that impact photosynthetic processes oup.com. The synergetic effects of cofactors and target lysine residues on regulating protein conformational changes have also been explored through MD simulations mdpi.com.

V. Interplay and Cross Talk Between Lysine Succinylation and Other Post Translational Modifications

Co-occurrence and Overlap with Lysine (B10760008) Acetylation

Lysine succinylation and lysine acetylation are both prevalent protein post-translational modifications found across diverse organisms, from prokaryotes to eukaryotes researchgate.netmicrobiologyresearch.orgnih.govnih.govtandfonline.com. Research indicates a substantial overlap between these two modifications, with many lysine residues being susceptible to both succinylation and acetylation nih.govnih.govtandfonline.commdpi.comdovepress.commdpi.comresearchgate.net.

This extensive overlap is thought to play a crucial role in regulating various cellular processes, including gene transcription, cellular metabolism, and the DNA damage response researchgate.netnih.govmdpi.com. Proteins that are co-modified by both acetylation and succinylation are frequently enriched in central metabolic pathways, such as glycolysis/gluconeogenesis, the tricarboxylic acid (TCA) cycle, and pyruvate (B1213749) metabolism tandfonline.comacs.org.

Despite their frequent co-occurrence at the same sites, lysine acetylation and succinylation impart distinct biochemical changes to the modified lysine residue. Acetylation neutralizes the positive charge of lysine, whereas succinylation introduces a negative charge researchgate.netbiorxiv.orgnih.govnih.gov. This fundamental difference in charge, along with variations in size, can lead to divergent functional consequences for the protein, affecting its structure, electrostatic interactions, and interactions with other proteins biorxiv.org. The dynamic interplay and the precise functional implications of this co-occurrence, particularly in response to various cellular stimuli, remain areas requiring further investigation physiology.org.

Table 1: Co-occurrence of Lysine Succinylation and Acetylation Across Different Organisms/Systems

| Organism / System | Total Identified Acetylation Sites | Total Identified Succinylation Sites | Overlapping Sites (Acetylated & Succinylated) | % of Acetylome Overlap | % of Succinylome Overlap | Source |

| Streptomyces coelicolor | ~3979 (calculated) | ~5022 (calculated) | 2511 | 63.1% | 50.0% | nih.gov |

| Germinating Rice Seed Embryo | 699 | 665 | 133 | 19.0% | 20.0% | acs.org |

| Aeromonas hydrophila (peptides) | N/A | 2174 (previous study) | 1198 (peptides) | N/A | 55.1% | tandfonline.com |

| General (e.g., E. coli, HeLa cells, mouse liver) | Thousands | Thousands | Majority of sites | Extensively overlaps | Extensively overlaps | nih.gov |

| General (One-pot enrichment) | N/A | N/A | >40% of sites | >40% | >40% | researchgate.net |

Note: N/A indicates data not explicitly provided in the source for direct comparison in this context. Percentages are calculated based on the provided overlapping sites and total identified sites where available.

Relationship with Lysine Malonylation and Glutarylation

Beyond acetylation, lysine succinylation shares close relationships with other acidic lysine acylations, namely malonylation and glutarylation. These three PTMs—malonylation, succinylation, and glutarylation—are distinct from acetylation in that they all introduce a negative charge to the positively charged ε-amino group of lysine mdpi.combiorxiv.org. They are evolutionarily conserved and predominantly found enriched in metabolic pathways mdpi.comfrontiersin.org.

A common feature among these acylations is their reliance on specific acyl-CoAs as the donor molecules: malonyl-CoA for malonylation, succinyl-CoA for succinylation, and glutaryl-CoA for glutarylation mdpi.comfrontiersin.org. These acyl-CoAs are critical intermediates derived from various cellular metabolic pathways, such as the TCA cycle (succinyl-CoA), de novo glucose synthesis (malonyl-CoA), and amino acid metabolism (glutaryl-CoA) mdpi.comfrontiersin.org.

Sirtuin 5 (SIRT5) is a crucial deacylase in eukaryotes that has been identified as a primary enzyme responsible for removing malonylation, succinylation, and glutarylation from lysine residues mdpi.comfrontiersin.orgmagtechjournal.comnih.govfrontiersin.orgaginganddisease.org. SIRT5 exhibits comparable enzymatic activities across these three modifications and demonstrates a preference for short-chain carboxylic groups nih.gov.

Despite the shared deacylase and structural similarities, proteomic analyses suggest that the lysine malonylome and succinylome are often distinct, implying unique functional roles and regulatory mechanisms for each mdpi.comfrontiersin.orgaginganddisease.org. Nevertheless, significant overlap in modification sites has been observed. For example, 56% of mitochondrial protein malonylation sites have been found to overlap with succinylation sites magtechjournal.com. Similarly, lysine glutarylation also shows substantial overlap with succinylation; approximately 67% of identified glutarylated sites in mouse liver tissues were also succinylated nih.gov. This extensive overlap suggests that these modifications can influence the same proteins and potentially through similar mechanisms nih.gov. Furthermore, certain proteins, such as carbamoyl (B1232498) phosphate (B84403) synthase 1 (CPS1), have been identified as targets for succinylation, acetylation, malonylation, and glutarylation, underscoring the intricate crosstalk among these diverse PTMs magtechjournal.comnih.gov. Notably, due to its longer acyl chain, glutarylation is hypothesized to exert the most pronounced influence on nucleosome structure and dynamics when compared to malonylation and succinylation mdpi.comfrontiersin.org.

Table 2: Comparison of Lysine Succinylation with Malonylation and Glutarylation

| PTM | Charge Change on Lysine | Acyl Donor | Key Deacylase | Overlap with Lysine Succinylation | Primary Functional Enrichment | Source |

| Lysine Malonylation | Positive to Negative | Malonyl-CoA | SIRT5 | 56% of mitochondrial sites magtechjournal.com | Mitochondrial respiration, fatty acid metabolism, glycolytic pathways mdpi.com | mdpi.comfrontiersin.orgmagtechjournal.comnih.govaginganddisease.org |

| Lysine Glutarylation | Positive to Negative | Glutaryl-CoA | SIRT5 | ~67% in mouse liver nih.gov | Metabolic enzymes, mitochondrial proteins, amino acid metabolism mdpi.comfrontiersin.orgfrontiersin.org | mdpi.comfrontiersin.orgnih.govfrontiersin.org |

| Lysine Acetylation | Neutralizes Positive | Acetyl-CoA | SIRT1-7 (various) | Extensive (see Table 1) | Gene transcription, cellular metabolism, DNA damage response researchgate.netnih.govnih.gov | researchgate.netnih.govmdpi.combiorxiv.orgnih.govnih.gov |

Competitive and Cooperative Regulatory Mechanisms Among Acylations

The widespread co-occurrence of multiple lysine acylations on the same proteins and even at identical lysine residues points to complex regulatory mechanisms that can involve both competitive and cooperative interactions nih.govmagtechjournal.com.

A key aspect of the interplay among acylations is direct competition for the same lysine residues nih.govmagtechjournal.combiorxiv.orgresearchgate.netrupress.org. Given that different acyl groups modify the same ε-amino group of lysine, the presence of one modification can preclude the addition of another. For example, quantitative analyses in Streptomyces coelicolor have suggested a competitive relationship between acetylation and succinylation at shared lysine sites nih.gov. The relative concentrations of the different acyl-CoAs within the cell can significantly influence the balance of these modifications, with higher concentrations of one acyl-CoA potentially favoring its corresponding acylation over others by outcompeting them for available lysine sites frontiersin.orgelifesciences.org. Acetylation, for instance, is known to block other lysine modifications like methylation or ubiquitination, highlighting a competitive dynamic researchgate.netrupress.org.

Beyond direct competition for binding, the distinct biochemical properties imparted by each acylation (e.g., charge neutralization by acetylation versus negative charge by succinylation, malonylation, and glutarylation) mean that even if they modify the same site, they can lead to vastly different functional outcomes for the protein researchgate.netbiorxiv.orgnih.gov. This differential regulation is exemplified by proteins like malate (B86768) dehydrogenase (MDH2), which shows distinct acetylation and succinylation patterns following DNA damage, suggesting that each PTM contributes to a unique functional regulation researchgate.net.

The regulation of these acylations also involves cooperative mechanisms, particularly through the action of sirtuin deacylases. While SIRT3 primarily functions as a deacetylase, SIRT5 acts as a common deacylase for malonylation, succinylation, and glutarylation mdpi.comfrontiersin.orgmagtechjournal.comnih.govfrontiersin.orgaginganddisease.org. The differential regulation of proteins by SIRT3 and SIRT5 in shared metabolic pathways may indicate a synergistic or crosstalk mechanism in regulating mitochondrial metabolic networks physiology.orgmagtechjournal.com. Furthermore, many acylations, particularly the larger ones like succinylation, malonylation, and glutarylation, can occur through non-enzymatic mechanisms, where the cellular concentrations of the respective acyl-CoAs directly influence the rate of modification nih.govelifesciences.org. This metabolic linkage creates an inherent competitive environment based on substrate availability, allowing cellular metabolic state to directly influence the landscape of these PTMs.

Vi. Biotechnological Applications and Metabolic Engineering of Lysine and Succinate Pathways

Microbial Production of Lysine (B10760008) through Metabolic Engineering Strategies

Microbial fermentation, particularly utilizing Corynebacterium glutamicum and Escherichia coli, is the primary method for industrial L-lysine production sci-hub.se. Metabolic engineering aims to enhance product yield, reduce costs, and improve quality by targeted modification or introduction of metabolic pathways researchgate.net. Strategies include optimizing substrate utilization, enriching precursors, eliminating byproducts, enhancing cofactor supply, and reconstructing metabolic pathways sci-hub.senih.gov. For instance, improving glucose uptake efficiency and accelerating product export are key strategies to enhance L-lysine production sci-hub.se. An efficient supply of NADPH is also crucial, as 4 moles of NADPH are required for the synthesis of 1 mole of L-lysine sci-hub.secapes.gov.br.

Flux Coupling in Lysine Biosynthetic Pathways

Flux coupling, a metabolic engineering strategy, has been successfully employed to increase lysine production. This involves linking the tricarboxylic acid (TCA) cycle with the lysine biosynthetic pathway. A notable example is the targeted interruption of the TCA cycle at the succinyl-CoA synthetase level in Corynebacterium glutamicum. This manipulation forces carbon flux into the succinylase branch of the lysine production pathway, which acts as a bridging reaction to convert succinyl-CoA to succinate (B1194679) nih.govcapes.gov.brresearchgate.net. Studies have shown that such pathway coupling can lead to a significant increase in lysine yield nih.govcapes.gov.br. For instance, a C. glutamicum mutant (ΔsucCD) exhibited a 60% increase in lysine yield compared to its parent strain nih.govcapes.gov.br. Metabolic flux analysis using 13C isotope studies has confirmed that the increased lysine production is indeed mediated by this pathway coupling nih.govcapes.gov.br.

Engineering of Lysine Catabolism to Succinate

Lysine can be catabolized to succinate through various pathways, and engineering these routes can be beneficial for producing other valuable chemicals, such as glutarate pnas.org. In Escherichia coli, a recently discovered coenzyme A (CoA)-independent route of L-lysine degradation leads to its metabolization to succinate via glutarate and L-2-hydroxyglutarate as intermediates asm.orgresearchgate.netresearchgate.net. Key enzymes involved in this pathway include CsiD (carbon starvation induced protein D), which functions as an α-ketoglutarate-dependent glutarate hydroxylase producing L-2-hydroxyglutarate, and LhgO (L-2-hydroxyglutarate oxidase), a membrane-bound, ubiquinone-linked L-2-hydroxyglutarate dehydrogenase that converts L-2-hydroxyglutarate to α-ketoglutarate researchgate.netresearchgate.net. Promiscuous enzymes like GabT (5-aminovalerate transaminase) and GabD (glutarate semialdehyde dehydrogenase) also play a role in feeding glutarate into this pathway from 5-aminovalerate researchgate.netresearchgate.net. This catabolic pathway can be specifically induced in the stationary phase of E. coli researchgate.net. Engineering these catabolic pathways can also be used to replenish precursors for lysine biosynthesis, such as glutamate (B1630785) and NAD(P)H, and alleviate feedback inhibition of lysine nih.gov.

Enzymatic Biotransformations Involving Lysine and Succinate

Enzymatic biotransformations offer highly selective and efficient routes for synthesizing derivatives of lysine and succinate.

Use of Fe(II)/α-Ketoglutarate-Dependent Dioxygenases (KDOs) in Hydroxylation Reactions of Lysine

Iron(II)/α-ketoglutarate-dependent dioxygenases (Fe(II)/α-KGDs or KDOs) are a versatile family of enzymes that catalyze diverse C-H oxidation reactions, including the hydroxylation of amino acids like lysine nih.govmdpi.commdpi.comacs.org. These enzymes utilize Fe(II) as a cofactor and catalyze the oxidative decarboxylation of α-ketoglutarate (α-KG) to succinate and CO2, which then activates O2 for the hydroxylation reaction nih.govmdpi.com. KDOs are crucial for producing hydroxylated amino acids, which are valuable intermediates in the pharmaceutical and chemical industries mdpi.comresearchgate.net. Lysine hydroxylases, a subset of KDOs, are highly stereo- and regioselective, typically hydroxylating lysine residues at the C3, C4, or C5 positions mdpi.comacs.org. Examples include KDO1 and KDO5, which can catalyze the formation of (3S)-3-hydroxy-L-lysine and (4R)-4-hydroxy-L-lysine, respectively mdpi.comresearchgate.net. The industrial production of hydroxylated lysine derivatives using α-KGDs has become a recognized manufacturing strategy for obtaining valuable small molecule building blocks acs.org.

Development of Preparative Cascade Reactions with Immobilized Enzymes

The application of KDOs in preparative biotransformations has been limited due to challenges in their production in recombinant E. coli and their instability in purified form mdpi.comresearchgate.net. To overcome these limitations, the development of preparative cascade reactions with immobilized enzymes has emerged as a promising strategy mdpi.com. Enzyme immobilization offers benefits such as increased stability and the ability to recycle the catalyst, which are crucial for process economy mdpi.com.

Studies have investigated the immobilization of KDOs, such as CaKDO, CpKDO, and FjKDO, which stereoselectively hydroxylate the L-lysine side chain mdpi.comresearchgate.net. HaloTag®-based immobilization has shown promising results in terms of residual activity and stability mdpi.comresearchgate.net. For instance, preparative lab-scale experiments achieved product titers of 16 g L⁻¹ for both (3S)-hydroxy-L-lysine (using CaKDO) and (4R)-hydroxy-L-lysine (using FjKDO) starting from 100 mM L-lysine mdpi.comresearchgate.net. Furthermore, these hydroxylated lysine derivatives can be further transformed in cascade reactions. For example, (3S)-hydroxy-L-lysine produced by CaKDO has been successfully converted to (2S)-hydroxy-cadaverine using an immobilized lysine decarboxylase from Selenomonas ruminantium (SrLDC) in a consecutive batch reaction without intermediate product purification, yielding a product titer of 11.6 g L⁻¹ mdpi.comresearchgate.netresearchgate.net. This demonstrates the potential of covalent in situ immobilization for accessing the preparative capabilities of various KDOs and developing efficient multi-enzyme cascade systems for industrial production mdpi.comresearchgate.net.

Vii. Future Research Directions in Lysine Succinylation

Identification and Characterization of Novel Lysine (B10760008) Succinyltransferases

A primary challenge and a significant area for future investigation in the field is the comprehensive identification and characterization of enzymes responsible for catalyzing the addition of a succinyl group to lysine residues, known as lysine succinyltransferases (KSTs). For a considerable period, lysine succinylation was thought to occur predominantly through a non-enzymatic reaction, driven by the intracellular concentration of the donor molecule, succinyl-CoA. scienceopen.comnih.gov However, emerging evidence suggests the existence of specific enzymes that regulate this process, opening a new frontier in understanding its specificity and regulation.

Future research will need to focus on:

Systematic Screening: Employing systematic screening approaches, such as activity-based protein profiling and proteomic-based interaction studies, to identify novel KST candidates in various organisms.

Enzymatic Validation: Once candidates are identified, rigorous biochemical and cellular assays will be essential to validate their succinyltransferase activity. This includes determining their substrate specificity, kinetic parameters, and structural mechanisms.

Resolving Controversies: The role of some enzymes, like lysine acetyltransferase 2A (KAT2A), in succinylation remains debated. researchgate.netnih.govnih.gov Some studies have proposed KAT2A as a bona fide KST, particularly for histones, while others suggest its succinyltransferase activity is weak compared to its acetyltransferase activity, and that observed succinylation may be non-enzymatic. jensenlab.orgacs.org Future studies must clarify these discrepancies through detailed structural and mechanistic analyses.

Exploring Diversity: Investigating the diversity of KSTs across different species and subcellular compartments will be crucial. For instance, CitC has been recently identified as a succinyltransferase in enterohaemorrhagic Escherichia coli that promotes virulence. nih.gov

The table below summarizes enzymes that have been investigated for lysine succinyltransferase activity.

| Enzyme Candidate | Organism/System | Substrate(s) | Key Findings & Future Directions |

| KAT2A (GCN5) | Mammalian cells | Histone H3 (K79), PKM2 | Initially identified as a KST, promoting gene expression and glycolysis in cancer cells. researchgate.netnih.govnih.gov However, its enzymatic activity is debated and requires further validation to distinguish from non-enzymatic processes. acs.org |

| CitC | Enterohaemorrhagic E. coli (EHEC) | PurR | Identified as a succinyltransferase that modifies the transcription factor PurR, promoting EHEC virulence. nih.gov Future work should explore its mechanism and other potential substrates. |

| Non-enzymatic | Various | Numerous mitochondrial proteins | Succinylation can occur spontaneously, driven by high concentrations of succinyl-CoA, particularly within the mitochondria. scienceopen.comnih.gov Research is needed to understand the factors that govern the specificity of non-enzymatic succinylation. |

Elucidation of Detailed Mechanistic Regulatory Networks Governing Lysine Succinylation

The regulation of lysine succinylation is a complex interplay between the enzymes that add and remove the modification and the metabolic status of the cell. A deeper understanding of these regulatory networks is a key future objective.

Key areas for future investigation include:

The "Writers" and "Erasers": While the primary mitochondrial desuccinylase, SIRT5, and the prokaryotic desuccinylase, CobB, have been identified as key "erasers," the landscape of "writers" (KSTs) is still being mapped out. nih.govnih.gov Future work should focus on identifying the full complement of these enzymes and understanding how their activities are regulated by cellular signaling pathways.

Crosstalk with Other PTMs: Lysine residues can be subjected to a variety of PTMs, including acetylation, methylation, and ubiquitination. nih.govoup.com There is extensive overlap between succinylation and acetylation sites. researchgate.netnih.gov Future research needs to explore the functional consequences of this crosstalk. For example, does one modification preclude another? Do they function synergistically or antagonistically to regulate protein function? Investigating the dynamic interplay between SIRT5 (a desuccinylase) and SIRT3 (a major mitochondrial deacetylase) on shared lysine targets will be particularly insightful. nih.govscienceopen.com

The following table outlines the core components of the known regulatory network.

| Regulatory Component | Role in Lysine Succinylation | Key Research Questions for the Future |

| Succinyl-CoA | Primary succinyl group donor | How do cellular metabolic shifts dynamically alter local succinyl-CoA pools in different subcellular compartments? |

| SIRT5 | Major mitochondrial NAD+-dependent desuccinylase ("eraser") | What are the full range of SIRT5 substrates? How is SIRT5 activity itself regulated? nih.govnih.gov |

| CobB | Prokaryotic Sir2-like desuccinylase/deacetylase ("eraser") | What is the structural basis for its dual activity? What is its regulatory role in bacterial physiology? nih.govnih.gov |

| Lysine Succinyltransferases (KSTs) | Putative enzymatic "writers" (e.g., KAT2A, CitC) | What is the full repertoire of KSTs in different organisms? What determines their substrate specificity? |

| Other PTMs (e.g., Acetylation) | Competing or cooperating modifications on the same lysine residues | What are the functional outcomes of PTM crosstalk on specific proteins and pathways? nih.govresearchgate.net |

Comprehensive Analysis of Lysine Succinylation in Diverse Biological Systems

Lysine succinylation has been identified in a wide range of organisms, from bacteria to plants and mammals, highlighting its evolutionary conservation. researchgate.netnih.gov A comprehensive analysis across diverse biological systems is necessary to understand its fundamental and specialized roles.

Future research should aim for:

Prokaryotes: In bacteria like E. coli, thousands of succinylation sites have been identified, and the modification is implicated in regulating metabolism and virulence. nih.govnih.govnih.gov Future work should explore the role of succinylation in other bacterial processes, such as antibiotic resistance and biofilm formation.

Eukaryotic Microorganisms: In yeast (Saccharomyces cerevisiae), succinylation is prevalent on mitochondrial proteins and histones, linking cellular metabolism to the regulation of mitochondrial nucleoids and chromatin state. nih.govnih.gov Further studies are needed to understand how succinylation contributes to yeast's metabolic flexibility and stress responses.

Plants: Proteomic studies in rice have revealed widespread lysine succinylation, particularly in proteins related to carbon metabolism and photosynthesis. nih.govresearcher.lifeacs.org Future investigations should focus on the role of this PTM in plant growth, development, and response to environmental stresses like UV exposure. frontiersin.org

Mammals: In mice, lysine succinylation is particularly abundant in the heart and liver, where it plays a critical role in regulating cardiac function and hepatic metabolism. researchgate.netpnas.orgnih.gov Dysregulation of succinylation due to SIRT5 deficiency is linked to hypertrophic cardiomyopathy and defects in fatty acid oxidation. pnas.orgnih.gov Further research is required to explore the role of succinylation in other tissues and its implication in a broader range of diseases, including neurodegenerative disorders and cancer.

The table below provides a snapshot of succinylation sites identified in various organisms.

| Organism | Number of Identified Succinylation Sites | Number of Succinylated Proteins | Key Biological Processes Implicated |

| Escherichia coli | 2,580 | 670 | Metabolism, Protein translation, Virulence nih.govnih.gov |

| Saccharomyces cerevisiae | >1,700 (mitochondria) | >300 (mitochondria) | Mitochondrial metabolism, Nucleoid regulation nih.govnih.gov |

| Rice (Oryza sativa) | >700 (seedlings) | >340 (seedlings) | Photosynthesis, Carbon metabolism, Starch biosynthesis nih.govresearcher.life |

| Mouse (Mus musculus) Liver Mitochondria | 1,190 | >250 | Fatty acid β-oxidation, Ketogenesis, Urea (B33335) cycle nih.govnih.gov |

| Mouse (Mus musculus) Heart Mitochondria | 887 | 184 | Fatty acid oxidation, TCA cycle, Oxidative phosphorylation nih.govnih.gov |

Integration of Multi-Omics Data for a Systems-Level Understanding of Lysine Succinylation

To achieve a holistic understanding of lysine succinylation's role in biology, it is imperative to move beyond single-protein studies and embrace a systems-level approach. The integration of multiple "omics" datasets offers a powerful strategy to model the complex network of interactions influenced by this PTM.

Future research in this area should focus on:

Proteomics: Continue to develop and apply advanced mass spectrometry-based proteomic techniques to quantify changes in the succinylome across different conditions, tissues, and disease states with greater depth and precision.

Transcriptomics: Correlate changes in the succinylome with changes in gene expression (transcriptomics). For example, investigating how succinylation of transcription factors or histones alters the transcription of their target genes.

Metabolomics: Integrate metabolomic data to link changes in the succinylome directly to the metabolic state of the cell, particularly the levels of succinyl-CoA and other related metabolites.

Computational Modeling: Develop sophisticated computational models to integrate these multi-omics datasets. Such models can help predict how perturbations in one layer (e.g., a metabolic shift) will affect other layers (e.g., the succinylome and the transcriptome), leading to a particular cellular phenotype. This approach will be instrumental in identifying key nodes and pathways regulated by lysine succinylation and generating new, testable hypotheses.

By combining these different omics layers, researchers can construct comprehensive regulatory networks and gain unprecedented insights into how lysine succinylation is integrated into the broader cellular machinery.

Q & A

Basic Research Questions

Q. How can researchers identify gaps in existing literature on Lysine Succinate’s biochemical mechanisms?

- Methodological Answer : Conduct a systematic review using databases like PubMed and SciFinder, focusing on peer-reviewed studies published in the last decade. Apply inclusion/exclusion criteria to filter studies by relevance (e.g., in vitro vs. in vivo models). Use tools like VOSviewer to map keyword co-occurrence and identify understudied areas (e.g., metabolic pathways or receptor interactions) .

Q. What experimental parameters are critical for synthesizing this compound with high purity?

- Methodological Answer : Optimize reaction conditions (pH, temperature, molar ratios) using Design of Experiments (DoE). For example, employ a 3-factor factorial design to test the impact of succinic acid concentration (5–15% w/v), reaction time (12–48 hrs), and catalyst type (e.g., enzymatic vs. chemical). Validate purity via HPLC (>95% purity threshold) and NMR for structural confirmation .

Q. What are the essential characterization techniques for this compound in pharmaceutical applications?

- Methodological Answer : Prioritize spectroscopic methods (FTIR for functional groups, NMR for stereochemical analysis) and thermal stability assays (TGA/DSC). For bioavailability studies, use in vitro dissolution testing with simulated physiological fluids (e.g., pH 1.2 for gastric fluid) .

Advanced Research Questions

Q. How can researchers resolve contradictions in published data on this compound’s solubility profile?

- Methodological Answer : Perform meta-analysis of solubility studies, categorizing data by solvent polarity (e.g., water vs. ethanol) and temperature (25°C vs. 37°C). Use ANOVA to identify statistically significant outliers, and validate findings via controlled replicate experiments under standardized conditions .

Q. What statistical approaches are optimal for analyzing multifactorial influences on this compound’s stability?

- Methodological Answer : Apply response surface methodology (RSM) with a central composite design to model interactions between humidity, temperature, and light exposure. Use Minitab or JMP for regression analysis, and validate the model via accelerated stability testing (ICH Q1A guidelines) .

Q. How can experimental reproducibility be ensured in studies of this compound’s antimicrobial activity?

- Methodological Answer : Standardize protocols using CLSI guidelines for minimum inhibitory concentration (MIC) assays. Include positive/negative controls (e.g., ampicillin for bacteria, DMSO for solvent effects) and report raw data with error margins. Share detailed SOPs in supplementary materials to enable replication .

Q. What integrative strategies are effective for combining this compound’s experimental data with computational models?

- Methodological Answer : Use molecular docking (AutoDock Vina) to predict binding affinities with target proteins (e.g., bacterial enzymes). Cross-validate predictions with in vitro enzyme inhibition assays. Employ machine learning (Python’s scikit-learn) to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .

Q. How should researchers design degradation studies to evaluate this compound’s environmental impact?

- Methodological Answer : Simulate environmental conditions (soil, aquatic) using OECD guidelines. Quantify degradation via LC-MS/MS to track metabolite formation. Apply kinetic modeling (first-order decay equations) to estimate half-life and assess ecotoxicity using Daphnia magna or algal growth inhibition tests .

Methodological Notes

- Data Contradiction Analysis : Always cross-reference conflicting findings with original methodologies. For example, discrepancies in solubility may arise from uncalibrated pH meters or inconsistent sample preparation .

- Experimental Design : Prioritize full factorial designs over fractional ones when investigating novel interactions (e.g., excipient compatibility in formulations) .

- Reproducibility : Document all parameters (e.g., humidity during lyophilization) and use open-access platforms like Zenodo to share raw datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.